molecular formula C10H8BrF3O2 B1440361 Ethyl 4-bromo-2-(trifluoromethyl)benzoate CAS No. 1214378-94-5

Ethyl 4-bromo-2-(trifluoromethyl)benzoate

Cat. No.: B1440361
CAS No.: 1214378-94-5
M. Wt: 297.07 g/mol
InChI Key: IDRJGROUCVPDJX-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-(trifluoromethyl)benzoate typically involves the esterification of 4-bromo-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another common method involves the bromination of ethyl 2-(trifluoromethyl)benzoate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is typically conducted in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The trifluoromethyl group can undergo oxidation to form carboxylic acids or other functional groups using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups depending on the nucleophile used.

    Reduction: Formation of ethyl 4-bromo-2-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 4-bromo-2-(trifluoromethyl)benzoic acid or other oxidized derivatives.

Scientific Research Applications

Ethyl 4-bromo-2-(trifluoromethyl)benzoate is utilized in several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity and ability to interact with various biological targets.

    Material Science: It is employed in the synthesis of functional materials with specific properties, such as polymers and liquid crystals.

    Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions in living systems.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological macromolecules.

Comparison with Similar Compounds

Ethyl 4-bromo-2-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Ethyl 4-bromo-3-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position, leading to different reactivity and biological activity.

    Ethyl 4-chloro-2-(trifluoromethyl)benzoate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    Ethyl 4-bromo-2-(difluoromethyl)benzoate: Contains a difluoromethyl group instead of trifluoromethyl, resulting in different electronic and steric effects.

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-bromo-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRJGROUCVPDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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